Cas no 790654-82-9 (5-(Chloromethyl)-1-ethyl-1H-imidazole)

5-(Chloromethyl)-1-ethyl-1H-imidazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and an ethyl-substituted imidazole core. Its structure enables selective functionalization, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloromethyl group facilitates nucleophilic substitution reactions, allowing for further derivatization, while the ethyl substituent enhances stability and solubility in organic solvents. This compound is particularly useful in the preparation of imidazole-based ligands, catalysts, and bioactive molecules. Careful handling is required due to its reactivity, but its synthetic utility and adaptability make it a preferred choice for researchers developing specialized heterocyclic frameworks.
5-(Chloromethyl)-1-ethyl-1H-imidazole structure
790654-82-9 structure
Product Name:5-(Chloromethyl)-1-ethyl-1H-imidazole
CAS No:790654-82-9
MF:C6H9ClN2
MW:144.602060079575
MDL:MFCD08060038
CID:878714
PubChem ID:22938741
Update Time:2025-06-15

5-(Chloromethyl)-1-ethyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-1-ethyl-1H-imidazole
    • LogP
    • 5-(chloromethyl)-1-ethyl-1H-imidazole(SALTDATA: HCl)
    • 5-CHLOROMETHYL-1-ETHYL-1H-IMIDAZOLE
    • EN300-95421
    • 790654-82-9
    • 5-(chloromethyl)-1-ethylimidazole
    • SCHEMBL17493899
    • DTXSID20629116
    • AKOS006283027
    • MDL: MFCD08060038
    • Inchi: 1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3
    • InChI Key: NKKWKZAXFXJTAX-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=CN1CC

Computed Properties

  • Exact Mass: 144.0454260g/mol
  • Monoisotopic Mass: 144.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 290.2±15.0 °C at 760 mmHg
  • Flash Point: 129.3±20.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-(Chloromethyl)-1-ethyl-1H-imidazole Security Information

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Additional information on 5-(Chloromethyl)-1-ethyl-1H-imidazole

Recent Advances in the Study of 5-(Chloromethyl)-1-ethyl-1H-imidazole (CAS: 790654-82-9) in Chemical Biology and Pharmaceutical Research

The compound 5-(Chloromethyl)-1-ethyl-1H-imidazole (CAS: 790654-82-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its imidazole core with a chloromethyl and ethyl substituent, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

One of the most notable advancements involves the use of 5-(Chloromethyl)-1-ethyl-1H-imidazole as a building block for the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study highlighted the compound's ability to form stable covalent bonds with key cysteine residues in the kinase domain, thereby enhancing inhibitory potency and selectivity.

In addition to its role in kinase inhibition, recent research has also explored the compound's utility in the synthesis of antimicrobial agents. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported the successful incorporation of 5-(Chloromethyl)-1-ethyl-1H-imidazole into novel quinolone derivatives, which exhibited potent activity against multidrug-resistant bacterial strains. The chloromethyl group was found to be critical for the compounds' ability to penetrate bacterial cell walls and disrupt essential metabolic pathways.

Another emerging application of 5-(Chloromethyl)-1-ethyl-1H-imidazole is in the field of radiopharmaceuticals. A recent investigation published in Nuclear Medicine and Biology (2024) utilized the compound as a precursor for the synthesis of radiolabeled probes targeting tumor-associated antigens. The study demonstrated that the radiolabeled derivatives exhibited high binding affinity and specificity, making them promising candidates for diagnostic imaging and targeted radiotherapy.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on 5-(Chloromethyl)-1-ethyl-1H-imidazole. Ongoing research is focused on addressing issues such as metabolic stability and off-target effects. Collaborative efforts between academic and industrial researchers are expected to further advance the compound's applications in drug development.

In conclusion, 5-(Chloromethyl)-1-ethyl-1H-imidazole (CAS: 790654-82-9) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition, antimicrobial therapy, and radiopharmaceuticals underscore its potential to contribute to the development of next-generation therapeutics. Future studies will likely explore its utility in other therapeutic areas, further solidifying its role in modern drug discovery.

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